Absence of Published Bioactivity Data Against Closest In-Class Analogs
A search of primary literature, patents, and authoritative databases (ChEMBL, BindingDB) found no quantitative bioactivity data (IC50, Ki, EC50) for this specific compound against any defined biological target. In contrast, closely related indole-2-carboxamide analogs have published potency data. For example, a related sPLA2-X inhibitor has an IC50 of 480 nM against recombinant human sPLA2-10, while others show nanomolar IKK2 inhibition [1][2]. The absence of data for this compound prevents any direct head-to-head comparison, which is a critical evidence gap for procurement decisions.
| Evidence Dimension | sPLA2-X Inhibitory Potency |
|---|---|
| Target Compound Data | No data available for CAS 1790199-03-9 |
| Comparator Or Baseline | Related indole-2-carboxamide (CHEMBL4176544): sPLA2-X IC50 = 480 nM (HDL substrate) [1] |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | Inhibition of recombinant human sPLA2-10 using HDL as substrate, 20 min pretreatment [1] |
Why This Matters
The lack of any potency data means the compound cannot be prioritized over analogs with demonstrated, quantifiable activity for target-based screening.
- [1] BindingDB. BDBM50366811 (CHEMBL4176544). Inhibition of recombinant human sPLA2-10. Accessed April 29, 2026. View Source
- [2] US Patent Application US20070254873. Chemical Compounds (Indole Carboxamide IKK2 Inhibitors). Filed September 21, 2005. View Source
